
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Bepotastine, is a non-sedating, selective antagonist of the histamine H1 receptor. It is commonly used as an antihistamine agent for the treatment of allergic rhinitis, urticaria, and pruritus.
作用機序
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its pharmacological effects by selectively blocking the histamine H1 receptor, which is responsible for mediating the allergic response. By blocking this receptor, N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the release of histamine and other inflammatory mediators, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a good safety profile and is generally well-tolerated by patients. It has a rapid onset of action and a long duration of effect, making it an effective treatment option for allergic conditions. N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have minimal sedative effects, making it a desirable choice for patients who need to remain alert and active during the day.
実験室実験の利点と制限
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy and safety. N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also readily available and relatively inexpensive compared to other antihistamine agents. However, one limitation of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is that it has a relatively short half-life, which may require frequent dosing in some experimental settings.
将来の方向性
There are several potential future directions for the research and development of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the investigation of its effects on other allergic conditions such as asthma and atopic dermatitis. Another potential direction is the exploration of its potential use as a treatment for anxiety and depression. Additionally, there is a need for further research into the optimal dosing and administration of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide to maximize its therapeutic benefits.
合成法
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by reacting 4-bromobenzoyl chloride with 4-ethylphenylacetic acid to form an intermediate, which is then reacted with pyrrolidine-2,5-dione to form the final product. The synthesis of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a multistep process that requires careful attention to detail and purification techniques to ensure a high yield and purity of the final product.
科学的研究の応用
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its efficacy in the treatment of allergic rhinitis, urticaria, and pruritus. It has also been investigated for its potential use in the treatment of other allergic conditions such as asthma and atopic dermatitis. In addition, N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its effects on the central nervous system, including its potential use as a treatment for anxiety and depression.
特性
IUPAC Name |
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJGXHSJJDWPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

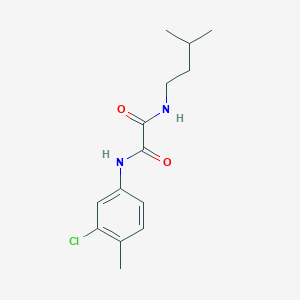
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

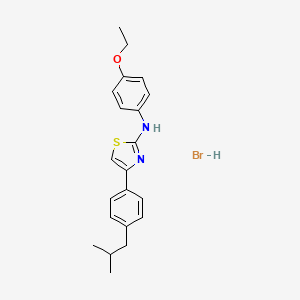
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
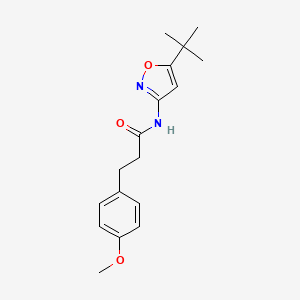

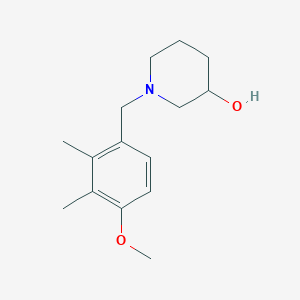
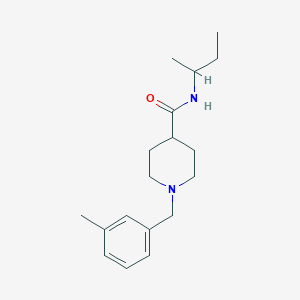
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)

![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5203414.png)